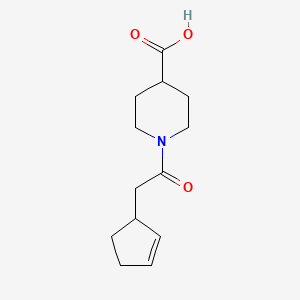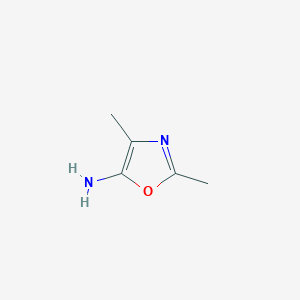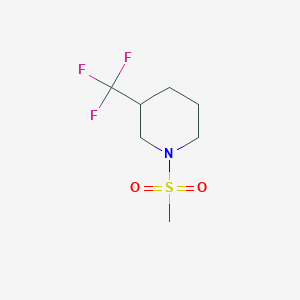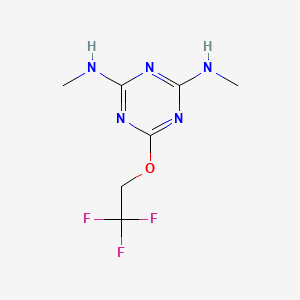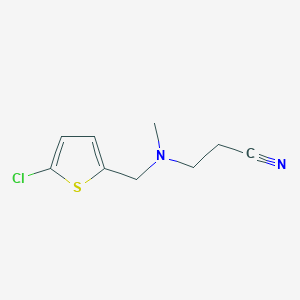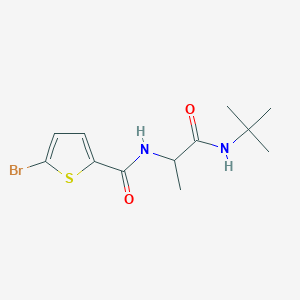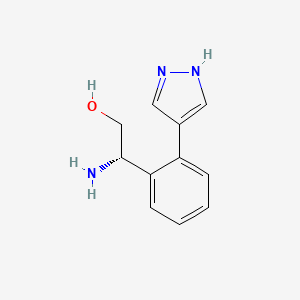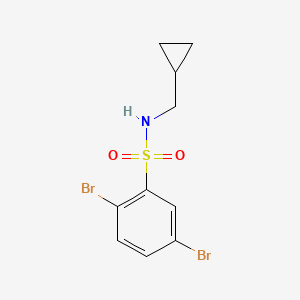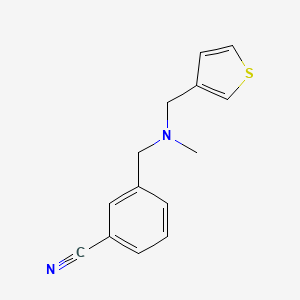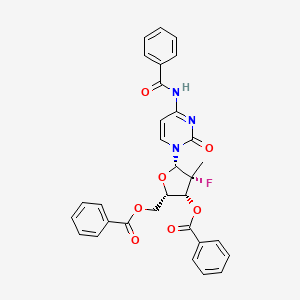
5-((4-Nitrophenethyl)thio)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Nitrophenethyl)thio)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-Nitrophenethyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-nitrophenethylamine with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a base such as potassium hydroxide. The intermediate product is then cyclized to form the desired thiadiazole derivative .
Industrial Production Methods: This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base.
Cyclization: Hydrazine hydrate, carbon disulfide, potassium hydroxide.
Major Products:
Reduction: 5-((4-Aminophenethyl)thio)-1,3,4-thiadiazol-2-amine.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, 5-((4-Nitrophenethyl)thio)-1,3,4-thiadiazol-2-amine has been studied for its antimicrobial properties. It has shown activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents .
Medicine: The compound has been investigated for its potential as an anticancer agent. Preliminary studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential use in cancer therapy .
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in the production of catalysts and other advanced materials .
作用機序
The exact mechanism of action of 5-((4-Nitrophenethyl)thio)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets in cells. For example, its antimicrobial activity is thought to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways .
類似化合物との比較
4-Nitrophenethylamine: A precursor in the synthesis of the compound.
1,3,4-Thiadiazole: The parent structure of the compound.
5-((4-Aminophenethyl)thio)-1,3,4-thiadiazol-2-amine: A reduced form of the compound.
Uniqueness: What sets 5-((4-Nitrophenethyl)thio)-1,3,4-thiadiazol-2-amine apart from similar compounds is its unique combination of a nitrophenethyl group and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C10H10N4O2S2 |
|---|---|
分子量 |
282.3 g/mol |
IUPAC名 |
5-[2-(4-nitrophenyl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10N4O2S2/c11-9-12-13-10(18-9)17-6-5-7-1-3-8(4-2-7)14(15)16/h1-4H,5-6H2,(H2,11,12) |
InChIキー |
KYQLTOBXSUYEEK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCSC2=NN=C(S2)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


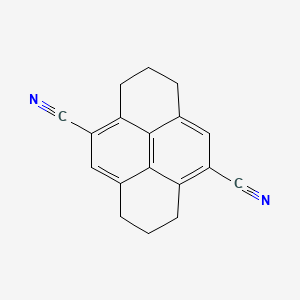
![(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)
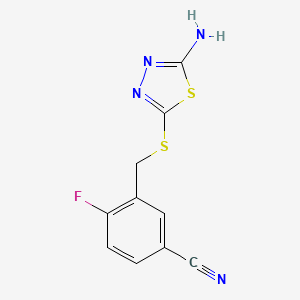
![(1R,4S)-5-tert-Butoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14904713.png)
